2-Dimethylamino-4,6-dimethyl-nicotinonitrile
Overview
Description
2-Dimethylamino-4,6-dimethyl-nicotinonitrile is a chemical compound used in scientific research1. It has the molecular formula C10H13N3 and a molecular weight of 175.232.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. However, it’s worth noting that similar compounds are often synthesized in a laboratory setting for research purposes3.Molecular Structure Analysis
The molecular structure of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile consists of 10 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms2. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. However, as a research compound, it’s likely used in various chemical reactions to study its properties and potential applications1.Physical And Chemical Properties Analysis
2-Dimethylamino-4,6-dimethyl-nicotinonitrile has a molecular weight of 175.232. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Corrosion Inhibition
2-Dimethylamino-4,6-dimethyl-nicotinonitrile and its derivatives have been explored as corrosion inhibitors. A study found that these compounds exhibit significant inhibition efficiency for carbon steel in acidic environments. They act as mixed-type inhibitors and show promise as green corrosion inhibitor candidates due to their high solubility and non-toxicity profile (Fouda et al., 2020).
Synthesis of Derivatives for Medical Imaging
These compounds have been utilized in the synthesis of derivatives for medical applications. For instance, derivatives of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile have been used in positron emission tomography for diagnosing Alzheimer's Disease, illustrating their potential in the field of medical imaging and diagnostics (Škofic et al., 2005).
Molecular Docking and Drug Design
The compound and its polymorphs have been studied in molecular docking research. They have shown better binding affinity with certain receptors, such as the cyclooxygenase (COX-2) receptor, than standard drugs. This highlights their potential in drug design and the development of pharmaceuticals (Dubey et al., 2013).
Antioxidant Properties
Research has also explored the synthesis of nicotinonitriles, including 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, to evaluate their antioxidant properties. These compounds could play a role in the development of new antioxidants (Gouda et al., 2016).
Advancements in Synthetic Methods
Advancements in synthetic methods for nicotinonitriles have been achieved using 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. These methods include microwave-assisted synthesis and solvent-free conditions, which offer more efficient and environmentally friendly approaches to chemical synthesis (Al-Sheikh, 2011).
Structural Analysis and Nonlinear Materials
The compound has been subject to structural analysis to understand its solvatochromic behavior and potential use in nonlinear optical materials. However, its crystallization in certain space groups limits its application in this field (Bogdanov et al., 2019).
Safety And Hazards
While I couldn’t find specific safety and hazard information for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding ingestion and inhalation, and storing the compound in a well-ventilated place5.
Future Directions
2-Dimethylamino-4,6-dimethyl-nicotinonitrile is a versatile chemical compound used in scientific research, with potential applications in various fields, including medicinal chemistry and material science1. As research progresses, we can expect to learn more about this compound and its potential uses.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWIHHQHGZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-4,6-dimethyl-nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.